molecular formula C11H8BF3O3 B6342394 5-(2-Trifluoromethylphenyl)furan-2-boronic acid CAS No. 2096331-53-0

5-(2-Trifluoromethylphenyl)furan-2-boronic acid

Cat. No.: B6342394
CAS No.: 2096331-53-0
M. Wt: 255.99 g/mol
InChI Key: YJOLYZRKTXWYON-UHFFFAOYSA-N
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Description

5-(2-Trifluoromethylphenyl)furan-2-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring bearing a boronic acid group. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Trifluoromethylphenyl)furan-2-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Trifluoromethylphenyl)furan-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation.

    Methyl Derivatives: Formed through reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Trifluoromethylphenyl)furan-2-boronic acid is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .

Properties

IUPAC Name

[5-[2-(trifluoromethyl)phenyl]furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BF3O3/c13-11(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)12(16)17/h1-6,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOLYZRKTXWYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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